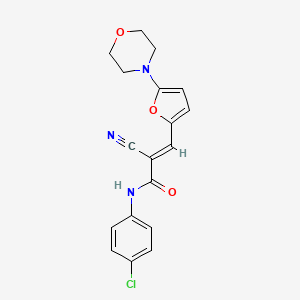
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide, also known as CMF-019, is a novel small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
The mechanism of action of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide disrupts the synthesis of DNA and RNA, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide has been shown to have anti-inflammatory and immunomodulatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to enhance the production of anti-inflammatory cytokines. In addition, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide has been shown to enhance the function of immune cells, including T cells and natural killer cells.
实验室实验的优点和局限性
One of the major advantages of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide is its potency and specificity for DHODH inhibition. The compound has been shown to have minimal off-target effects, making it a promising candidate for cancer therapy. However, one of the limitations of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide. One direction is the optimization of the compound's pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the evaluation of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors. In addition, the potential of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide for the treatment of other diseases, such as autoimmune diseases, should be explored.
Conclusion:
In conclusion, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. The compound inhibits DHODH, leading to inhibition of cell growth and proliferation, and has additional anti-inflammatory and immunomodulatory effects. While there are limitations to the compound's solubility, there are several future directions for the development of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide that hold promise for the treatment of cancer and other diseases.
合成方法
The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 5-morpholin-4-ylfuran-2-carboxylic acid to form the intermediate compound, which is then reacted with cyanoacetic acid to produce the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学研究应用
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. In addition, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
属性
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-1-3-15(4-2-14)21-18(23)13(12-20)11-16-5-6-17(25-16)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPEAMYWVEQIG-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

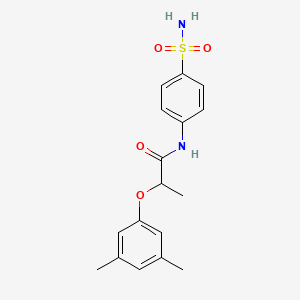


![[1-(Benzylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2462822.png)


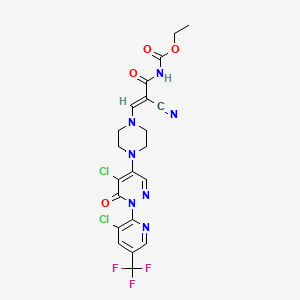
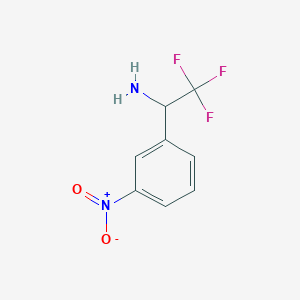
![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)
![(4-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2462833.png)
![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)
![4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B2462838.png)
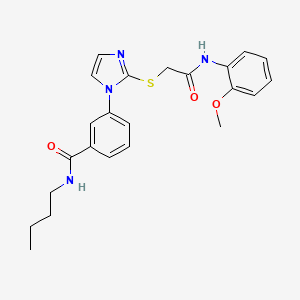
![N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2462840.png)